Azido-PEG7-amine Azido-PEG7-amine Azido-dPEG7-amine is a heterobifunctional PEGylated linker. It contains a reactive NH2 end group, as well as an azide functional group for use in click chemistry reactions. Azido-dPEG7-amine has been used as a linker in the synthesis of bivalent mammalian target of rapamycin (mTOR) inhibitors.
Azido-PEG7-amine is a PEG derivative containing an amino group with an azide group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. PEG Linkers may be useful in the development of antibody drug conjugates.
Brand Name: Vulcanchem
CAS No.: 1333154-77-0
VCID: VC0520297
InChI: InChI=1S/C16H34N4O7/c17-1-3-21-5-7-23-9-11-25-13-15-27-16-14-26-12-10-24-8-6-22-4-2-19-20-18/h1-17H2
SMILES: C(COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N
Molecular Formula: C16H34N4O7
Molecular Weight: 394.46 g/mol

Azido-PEG7-amine

CAS No.: 1333154-77-0

Cat. No.: VC0520297

Molecular Formula: C16H34N4O7

Molecular Weight: 394.46 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Azido-PEG7-amine - 1333154-77-0

Specification

Description Azido-dPEG7-amine is a heterobifunctional PEGylated linker. It contains a reactive NH2 end group, as well as an azide functional group for use in click chemistry reactions. Azido-dPEG7-amine has been used as a linker in the synthesis of bivalent mammalian target of rapamycin (mTOR) inhibitors.
Azido-PEG7-amine is a PEG derivative containing an amino group with an azide group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. PEG Linkers may be useful in the development of antibody drug conjugates.
CAS No. 1333154-77-0
Molecular Formula C16H34N4O7
Molecular Weight 394.46 g/mol
IUPAC Name 2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Standard InChI InChI=1S/C16H34N4O7/c17-1-3-21-5-7-23-9-11-25-13-15-27-16-14-26-12-10-24-8-6-22-4-2-19-20-18/h1-17H2
Standard InChI Key VZKXLNRXAFTBOW-UHFFFAOYSA-N
SMILES C(COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N
Canonical SMILES C(COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N
Appearance Solid powder

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